Tert-butyl isothiazol-3-ylcarbamate
Overview
Description
Tert-butyl isothiazol-3-ylcarbamate is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a tert-butyl group, which is a common protecting group in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
The synthesis of tert-butyl isothiazol-3-ylcarbamate typically involves the reaction of isothiazol-3-ylamine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Tert-butyl isothiazol-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the isothiazole ring to a more saturated form.
Substitution: The tert-butyl group can be substituted under acidic conditions to yield the corresponding carbamic acid. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid. Major products formed from these reactions include sulfoxides, sulfones, and carbamic acids.
Scientific Research Applications
Tert-butyl isothiazol-3-ylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl isothiazol-3-ylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity . The isothiazole ring is known to interact with biological macromolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Tert-butyl isothiazol-3-ylcarbamate can be compared with other similar compounds such as tert-butyl carbamate and tert-butyl carbazate . While all these compounds feature the tert-butyl group, they differ in their functional groups and reactivity. This compound is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(1,2-thiazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)9-6-4-5-13-10-6/h4-5H,1-3H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQPAFHESRAVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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